molecular formula C15H17N3O B2620946 3-Phenyl-6-piperidin-4-yloxypyridazine CAS No. 2380168-38-5

3-Phenyl-6-piperidin-4-yloxypyridazine

Cat. No.: B2620946
CAS No.: 2380168-38-5
M. Wt: 255.321
InChI Key: PZVJJRBAZKICNE-UHFFFAOYSA-N
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Description

3-Phenyl-6-piperidin-4-yloxypyridazine is a heterocyclic compound featuring a pyridazine core substituted with a phenyl group at position 3 and a piperidin-4-yloxy moiety at position 4. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery. Its piperidine ring introduces conformational flexibility, while the pyridazine scaffold may contribute to hydrogen bonding or π-π stacking interactions in biological systems.

Properties

IUPAC Name

3-phenyl-6-piperidin-4-yloxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-4-12(5-3-1)14-6-7-15(18-17-14)19-13-8-10-16-11-9-13/h1-7,13,16H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVJJRBAZKICNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-piperidin-4-yloxypyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Substitution with Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution or through the use of phenyl halides in a coupling reaction.

    Attachment of Piperidin-4-yloxy Group: This step involves the nucleophilic substitution of a piperidine derivative onto the pyridazine ring, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-piperidin-4-yloxypyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Phenyl-6-piperidin-4-yloxypyridazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in material science for the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of 3-Phenyl-6-piperidin-4-yloxypyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The closest structural analogue identified is 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS: 1119453-12-1) . Below is a detailed comparison:

Property 3-Phenyl-6-piperidin-4-yloxypyridazine 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Core Structure Pyridazine with phenyl and piperidinyloxy Pyridazine with 3-methylphenyl and piperidine-4-carboxylic acid
Substituent Position 3-phenyl, 6-piperidin-4-yloxy 3-piperidine-4-carboxylic acid, 6-(3-methylphenyl)
Functional Groups Ether linkage (piperidinyloxy) Carboxylic acid group on piperidine
Molecular Weight Not explicitly reported in evidence 297.35 g/mol
Potential Solubility Likely lower due to ether group Higher aqueous solubility due to carboxylic acid
Biological Activity Unreported in provided evidence Unreported, but carboxylic acid may enhance target binding affinity

Structural Implications

Piperidine Modifications :

  • The ether-linked piperidine in this compound may reduce polarity compared to the carboxylic acid derivative, impacting membrane permeability .
  • The 3-methylphenyl group in the analogue could enhance lipophilicity, whereas the phenyl group in the target compound might favor aromatic interactions.

Pharmacokinetic Differences :

  • The carboxylic acid in the analogue may improve solubility but limit blood-brain barrier penetration, whereas the ether-linked piperidine in the target compound might offer better CNS bioavailability.

Research Findings and Limitations

  • Synthetic Accessibility : Both compounds require multi-step synthesis, but the carboxylic acid analogue’s polar group may complicate purification .
  • Data Gaps: No direct biological data (e.g., IC₅₀, binding assays) are available in the provided evidence, limiting mechanistic comparisons.

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